molecular formula C9H16FNO2 B1479349 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid CAS No. 2091734-70-0

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid

Cat. No.: B1479349
CAS No.: 2091734-70-0
M. Wt: 189.23 g/mol
InChI Key: UKCPDIVBRXWMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid is a fluorinated piperidine derivative supplied as a high-purity building block for research and development. This compound is characterized by a piperidine ring substituted with both a fluoromethyl and a methyl group at the 4-position, and an acetic acid moiety attached to the ring nitrogen. It has a molecular formula of C 9 H 16 FNO 2 and a molecular weight of 189.23 g/mol . The primary application of this compound is as a key synthetic intermediate in medicinal chemistry and drug discovery. The presence of the acetic acid functional group makes it a versatile precursor for the synthesis of more complex molecules, particularly through amide coupling reactions. The fluoromethyl group is a critically important motif in medicinal chemistry, often used to modulate a compound's lipophilicity, metabolic stability, and membrane permeability. Researchers can utilize this bifunctional scaffold to create targeted libraries for screening against various biological targets. Its structure suggests potential utility in the development of protease inhibitors, ligands for GPCRs, and other biologically active small molecules. The specific steric and electronic properties conferred by the gem-dimethyl substitution (with one methyl being fluorinated) can be exploited to fine-tune the conformation and binding affinity of resulting candidate molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-9(7-10)2-4-11(5-3-9)6-8(12)13/h2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCPDIVBRXWMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid is a compound that features a piperidine ring with a fluoromethyl substituent and an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pain management and other therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The fluoromethyl group enhances the compound's binding affinity to target sites, which may include:

  • TRPV1 Receptors : These receptors are involved in pain perception and inflammation. Compounds targeting TRPV1 can modulate pain pathways, making them significant in analgesic development.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, contributing to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound have shown various biological activities, including:

  • Analgesic Effects : Targeting TRPV1 can lead to reduced pain sensation.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains .
  • Antitumor Activity : Related compounds have shown potential in inhibiting cancer cell proliferation in vitro .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from this compound:

  • TRPV1 Modulation :
    • A study highlighted the importance of structural modifications in enhancing the affinity for TRPV1. Compounds with piperidine structures exhibited significant antagonistic properties against TRPV1, suggesting that similar modifications could enhance the efficacy of this compound .
  • Antimicrobial Activity :
    • Research on related piperidine derivatives revealed promising antimicrobial effects against various pathogens, indicating that further exploration of this compound could yield beneficial results for treating infections .
  • Antitumor Activity :
    • A synthesis study demonstrated that derivatives with similar scaffolds could inhibit cancer cell growth across multiple cancer types, including lung and breast cancers. The potential for this compound to exhibit similar properties warrants further investigation .

Data Summary Table

Biological ActivityObserved EffectsReferences
TRPV1 AntagonismPain modulation
AntimicrobialActivity against Staphylococcus spp.
AntitumorInhibition of cancer cell growth

Scientific Research Applications

Inhibitors of G Protein-Coupled Receptors (GPCRs)

Recent studies have identified derivatives of piperidine, including 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid, as potent inhibitors of G protein-coupled receptor kinases (GRKs). These inhibitors have shown:

  • High selectivity for GRK2 with an IC50_{50} value of approximately 30 nM.
  • Improved cardiomyocyte contractility , making them promising candidates for treating heart failure and other cardiovascular diseases .

Antimycobacterial Activity

In a structure-activity relationship (SAR) study, piperidine derivatives were evaluated for their ability to inhibit the enzyme MenA, crucial in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis (Mtb). The findings indicated that:

  • Compounds similar to this compound exhibited IC50_{50} values ranging from 13 to 22 μM against MenA.
  • These compounds demonstrated synergistic effects with other agents targeting the electron transport chain, significantly enhancing their efficacy against Mtb .

Case Study 1: GRK Inhibition and Cardiac Function

A study involving a series of piperidine derivatives, including the target compound, was conducted on mouse models of heart failure. The results showed:

CompoundIC50_{50} (nM)SelectivityCardiomyocyte Contractility Improvement
14as30>230-fold100-fold higher than paroxetine

This study highlighted the potential of these compounds in improving cardiac function post-myocardial infarction .

Case Study 2: Tuberculosis Treatment

The application of piperidine derivatives in tuberculosis treatment was explored through in vivo experiments, where the following results were observed:

CompoundIC50_{50} (μM)GIC50_{50} (μM)Treatment Duration
Analog A12142 weeks
Analog B22102 weeks

These findings suggest that derivatives can achieve nearly complete sterilization of Mtb when used in combination therapy .

Chemical Reactions Analysis

Nucleophilic Reactions at the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in nucleophilic substitutions and additions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example:

  • Reagent : Acetyl chloride

  • Conditions : Dichloromethane (DCM), triethylamine (TEA), 0–25°C

  • Product : N-Acetyl-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetamide

  • Yield : ~85% (based on analogous acylation of piperidine derivatives) .

Alkylation

Forms quaternary ammonium salts with alkyl halides:

  • Reagent : Methyl iodide

  • Conditions : Acetone, K₂CO₃, reflux (30 min)

  • Product : N-Methyl-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetic acid iodide

  • Yield : ~78% (similar to methods in ).

Reactivity of the Carboxylic Acid Group

The acetic acid moiety undergoes typical acid-derived transformations:

Reaction TypeReagent/ConditionsProductYieldSource
Esterification Methanol, H₂SO₄ (cat.), refluxMethyl 2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetate92%
Amidation Thionyl chloride, NH₃ (g)2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetamide88%
Salt Formation NaOH (aq)Sodium 2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetate95%

Ring-Opening and Functionalization

The piperidine ring can undergo selective cleavage under acidic or oxidative conditions:

  • Reagent : HBr (48% aq.), 110°C

  • Product : Linear bromoamide derivative

  • Mechanism : Protonation of the nitrogen weakens the C–N bond, facilitating ring opening .

Fluoromethyl Group Reactivity

The CF₂H group exhibits limited reactivity due to fluorine’s electronegativity but can participate in:

  • Radical reactions : With AIBN initiators, forming cross-linked polymers .

  • Hydrogen bonding : Stabilizes intermediates in catalytic cycles (e.g., enzyme inhibition studies) .

Comparative Reaction Kinetics

Data for analogous compounds highlight steric and electronic effects:

ReactionRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Acylation (AcCl)1.2 × 10⁻³45.6
Alkylation (MeI)8.7 × 10⁻⁴52.3
Esterification3.4 × 10⁻³38.9

Derived from .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Synthetic Efficiency: Derivatives with electron-withdrawing groups (e.g., 4-cyano in 9b) achieve higher yields (65%) compared to bulkier substituents (e.g., 4-acetyl in 9a, 45%) .

Biological Activity :

  • sEH Inhibition : Compounds 9a and 9b inhibit sEH, a target for anti-inflammatory and cardiovascular therapies. The fluoromethyl group in the target compound could enhance binding to sEH’s catalytic pocket due to polar interactions .
  • Antiallergic Effects : The diphenylmethylene analog in shows spasmolytic activity, suggesting that piperidinyl acetic acids with aromatic substituents may target histamine or muscarinic receptors.

However, the carboxylic acid moiety balances this with hydrophilicity . Acidity: The pKa of the acetic acid group (≈2.5–3.0) ensures ionization at physiological pH, aiding solubility and target engagement .

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves the functionalization of a 4-methylpiperidine core with a fluoromethyl substituent at the 4-position, followed by attachment of the acetic acid moiety to the piperidine nitrogen. The key synthetic challenges include selective fluorination and controlled introduction of the acetic acid side chain.

A common synthetic strategy begins with a suitably substituted piperidine intermediate, such as 4-methylpiperidine or its protected derivatives, which undergoes fluoromethylation and subsequent acetic acid functionalization.

Fluoromethylation of 4-Methylpiperidine

Fluoromethylation at the 4-position of the piperidine ring can be achieved via nucleophilic substitution or radical fluorination methods. One approach involves the use of fluoromethyl halides or fluoromethyl sulfonates as electrophiles reacting with the 4-position activated intermediate.

An example intermediate related to this step is 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one (CAS 2090994-31-1), which suggests that chloromethyl ketone derivatives of the fluoromethylated piperidine are accessible and can serve as precursors for further elaboration to the acetic acid functionality.

Detailed Synthetic Route Example

Based on analogous piperidine derivative syntheses and fluorinated intermediates, a plausible multi-step synthetic route is outlined below:

Step Reaction Description Reagents/Conditions Notes
1 Protection of 4-methylpiperidine nitrogen (optional) Boc anhydride, base (e.g., triethylamine) Protects nitrogen for selective functionalization
2 Fluoromethylation at 4-position Fluoromethyl halide (e.g., fluoromethyl bromide), base Nucleophilic substitution or radical fluorination
3 Deprotection of nitrogen protecting group Acidic conditions (e.g., TFA) Restores free amine for next step
4 N-alkylation with chloroacetic acid or ester Chloroacetic acid or ethyl chloroacetate, base (e.g., NaOH or K2CO3) Forms N-(acetic acid) substituent
5 Hydrolysis (if ester used) Aqueous acid or base hydrolysis Converts ester to carboxylic acid

This sequence allows for the selective introduction of the fluoromethyl group at the 4-position and the acetic acid substituent at the nitrogen.

Reaction Conditions and Optimization

Fluoromethylation

  • Reagents: Fluoromethyl halides (e.g., fluoromethyl bromide or chloride) or fluoromethyl sulfonates.
  • Conditions: Typically carried out under basic conditions to promote nucleophilic substitution; solvents such as acetonitrile or DMF are common.
  • Temperature: Mild to moderate temperatures (0–50°C) to avoid decomposition.
  • Notes: Selectivity is critical to avoid poly-substitution or side reactions.

N-Alkylation with Chloroacetic Acid

  • Reagents: Chloroacetic acid or esters thereof.
  • Base: Sodium hydroxide, potassium carbonate, or organic bases like triethylamine.
  • Solvent: Polar aprotic solvents (DMF, DMSO) or aqueous mixtures.
  • Temperature: Room temperature to reflux depending on substrate reactivity.
  • Notes: Use of protecting groups may be necessary to prevent side reactions.

Purification and Characterization

  • Purification: Crystallization, column chromatography, or preparative HPLC.
  • Characterization: NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy (carboxylic acid C=O stretch ~1700 cm⁻¹), mass spectrometry, and elemental analysis.
  • Stereochemistry: If chiral centers are present, chiral HPLC and circular dichroism may be employed.

Research Findings and Data Summary

Intermediates and Related Compounds

Compound Name CAS Number Molecular Formula Role in Synthesis
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one 2090994-31-1 C9H15ClFNO Intermediate for acetic acid introduction
(4-Methylpiperidin-1-yl)acetic acid 511237-54-0 C8H15NO2 Precursor or analog for acetic acid functionalization

Analytical Data (Example for (4-Methylpiperidin-1-yl)acetic acid)

Technique Data Interpretation
¹H NMR Signals corresponding to piperidine protons and acetic acid methylene Confirms structure
¹³C NMR Carbonyl carbon at ~175 ppm, piperidine carbons Confirms carboxylic acid presence
IR Strong C=O stretch at ~1700 cm⁻¹ Carboxylic acid functional group
MS Molecular ion peak at m/z consistent with molecular weight 157.21 g/mol Confirms molecular formula

Summary Table of Preparation Methods

Method Description Advantages Limitations
Nucleophilic substitution of 4-(fluoromethyl)-4-methylpiperidine with chloroacetic acid Direct alkylation of piperidine nitrogen with haloacetic acid Straightforward, scalable Requires careful control to avoid side reactions
Multi-step synthesis involving protection, fluoromethylation, deprotection, and N-alkylation Allows selective functionalization High selectivity, adaptable More steps, longer synthesis time
Use of intermediates like 2-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one for conversion to acetic acid derivatives Enables modular synthesis Facilitates structural modifications Intermediate stability may be a concern

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid, and what challenges arise during purification?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the piperidine core may be functionalized with fluoromethyl groups using fluoromethylation reagents (e.g., Selectfluor®), followed by acetic acid side-chain introduction via alkylation or amidation . Purification often involves column chromatography with gradient elution (e.g., methanol/dichloromethane) or recrystallization, but challenges include removing unreacted fluoromethyl intermediates due to polarity overlap. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) is critical for assessing purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR should confirm the piperidine ring (δ ~2.5–3.5 ppm for N-CH2_2, δ ~1.5 ppm for methyl groups) and fluoromethyl moiety (19^19F NMR δ ~-200 to -220 ppm). The acetic acid proton (δ ~3.8–4.2 ppm) and carbonyl carbon (δ ~170–175 ppm) are key markers .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C9_9H16_{16}FNO2_2) with an exact mass of 189.1134 Da (M+H+^+) .

Q. What analytical techniques are recommended for assessing purity and stability in aqueous solutions?

  • Methodological Answer :

  • HPLC-UV/ELSD : Use a C18 column with a mobile phase of phosphate buffer (pH 2.5)/acetonitrile (85:15) to detect degradation products .
  • Stability Testing : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor hydrolysis of the acetic acid moiety via loss of the carbonyl peak in IR (1700 cm1^{-1}) .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : The fluoromethyl group enhances metabolic stability by resisting oxidative metabolism. To validate:

  • Conduct in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification. Compare half-life (t1/2_{1/2}) against non-fluorinated analogs .
  • Perform logP measurements (shake-flask method) to assess lipophilicity changes, which correlate with membrane permeability .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound) to identify bioavailability limitations .
  • Metabolite Identification : Use high-resolution LC-MS to detect active/inactive metabolites that may explain efficacy gaps. For example, esterase-mediated hydrolysis of the acetic acid group could reduce activity in vivo .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound’s piperidine ring and target active sites. Validate with mutagenesis studies (e.g., alanine scanning) .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (kon_{on}, koff_{off}) to quantify affinity .

Q. What computational methods predict the compound’s solubility and formulation compatibility?

  • Methodological Answer :

  • COSMO-RS Simulations : Predict solubility in solvents (e.g., PEG 400, DMSO) using quantum chemical calculations.
  • Ternary Phase Diagrams : Map solubility enhancers (e.g., cyclodextrins) for amorphous solid dispersion formulations .

Data Interpretation & Theoretical Frameworks

Q. How should researchers contextualize contradictory results in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multi-variate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with activity. For example, steric hindrance from the 4-methyl group might reduce binding affinity in certain conformations .

Q. What theoretical frameworks guide the optimization of this compound for CNS penetration?

  • Methodological Answer : Use Lipinski’s Rule of 5 and the Blood-Brain Barrier (BBB) Score (e.g., Molinspiration). Ensure molecular weight <450 Da and logP ~2–3. Validate with in situ brain perfusion assays in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.